2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 2,3-dimethylphenyl group and a sulfanyl group, along with an acetamide moiety substituted with a 3-fluorophenyl group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of 2,3-dimethylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with thiourea in the presence of a suitable oxidizing agent such as hydrogen peroxide.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, imidazoline derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. As an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or modulate the activity of transcription factors involved in inflammation.
Comparison with Similar Compounds
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound differs by the position of the fluorine atom on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide: The presence of a chlorine atom instead of a fluorine atom can lead to differences in electronic properties and reactivity.
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide: The substitution of a methyl group for the fluorine atom can result in changes in steric and electronic effects, influencing the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-5-3-8-17(14(13)2)23-10-9-21-19(23)25-12-18(24)22-16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCMLLXVHSJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.